
(Nona-1,3-dien-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Nona-1,3-dien-2-yl)benzene is an organic compound that features a benzene ring substituted with a nonadiene chain. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Nona-1,3-dien-2-yl)benzene can be achieved through various methods. One common approach involves the reaction of a benzene derivative with a nonadiene precursor under specific conditions. For example, the reaction of 3-phenylprop-2-yn-1-yl methanesulfonate with n-hexylmagnesium bromide in the presence of a copper(I) bromide catalyst in tetrahydrofuran at -78°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(Nona-1,3-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nonadiene chain into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
(Nona-1,3-dien-2-yl)benzene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Nona-1,3-dien-2-yl)benzene involves its interaction with molecular targets through its aromatic ring and nonadiene chain. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. The nonadiene chain can also undergo addition reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Styrene: A benzene ring with an ethylene substituent.
Toluene: A benzene ring with a methyl substituent.
Phenol: A benzene ring with a hydroxyl group.
Uniqueness
(Nona-1,3-dien-2-yl)benzene is unique due to its nonadiene chain, which provides additional sites for chemical reactions compared to simpler benzene derivatives. This makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
118159-66-3 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
nona-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C15H20/c1-3-4-5-6-8-11-14(2)15-12-9-7-10-13-15/h7-13H,2-6H2,1H3 |
InChI Key |
NOKNWNCOYOYPMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


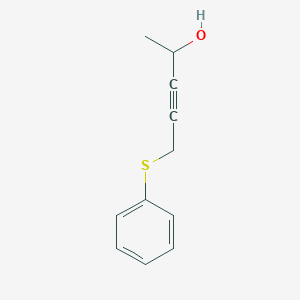

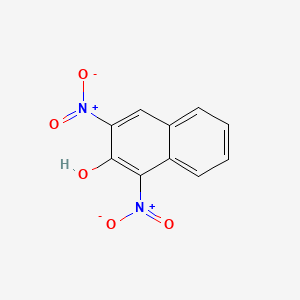
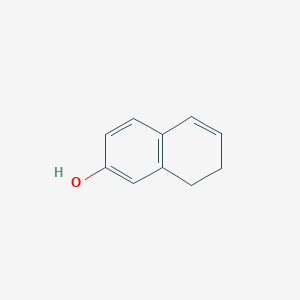

![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)

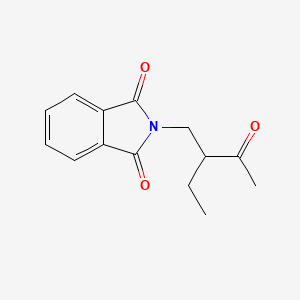
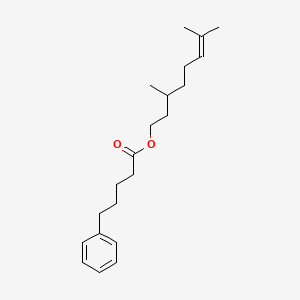


![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)
